Crotonyl-CoA

Description

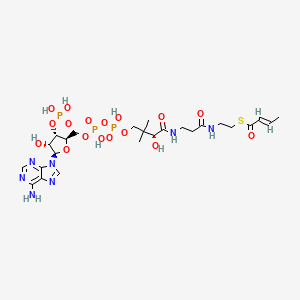

crotonoyl-CoA is a natural product found in Homo sapiens with data available.

Propriétés

Numéro CAS |

992-67-6 |

|---|---|

Formule moléculaire |

C25H40N7O17P3S |

Poids moléculaire |

835.6 g/mol |

Nom IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-2-enethioate |

InChI |

InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 |

Clé InChI |

KFWWCMJSYSSPSK-CITAKDKDSA-N |

SMILES isomérique |

CC=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonymes |

coenzyme A, crotonyl- crotonyl-CoA crotonyl-coenzyme A |

Origine du produit |

United States |

Foundational & Exploratory

The discovery of histone crotonylation as a post-translational modification

An In-depth Technical Guide to the Discovery of Histone Crotonylation

Introduction

In the landscape of epigenetics, post-translational modifications (PTMs) of histone proteins are fundamental to regulating chromatin structure and gene expression. For decades, modifications like acetylation and methylation have been the central focus of chromatin biology. However, advancements in high-sensitivity mass spectrometry have unveiled a broader and more complex repertoire of histone marks. Among these, histone lysine (B10760008) crotonylation (Kcr), first identified in 2011, has emerged as a significant and functionally distinct PTM.[1][2] This modification, involving the addition of a crotonyl group to the ε-amino group of a lysine residue, has been shown to be a powerful regulator of gene transcription, intricately linked to cellular metabolism.[1][3] This technical guide provides a comprehensive overview of the discovery of histone crotonylation, the key molecular players, the experimental methodologies used for its characterization, and its functional implications for researchers, scientists, and drug development professionals.

The Seminal Discovery

Histone crotonylation was first reported in 2011 by Tan et al. through an integrated approach combining high-sensitivity mass spectrometry and the generation of a modification-specific antibody.[2][4] This study dramatically expanded the known catalog of histone PTMs by identifying 67 novel histone marks, including Kcr.[2] The researchers identified 28 Kcr sites on human histones and 24 sites on mouse histones, demonstrating that this modification is evolutionarily conserved across species from yeast to humans.[2] A key finding was the unique genomic localization of Kcr. Unlike histone acetylation (Kac), which is broadly associated with active gene promoters, Kcr was found to be specifically enriched at active promoters and potential enhancers.[2] In post-meiotic male germ cells, Kcr was particularly enriched on sex chromosomes, marking testis-specific genes that escape inactivation.[2] This distinct localization suggested that Kcr is mechanistically and functionally different from the well-studied histone acetylation.[2]

The Core Machinery of Histone Crotonylation

The dynamic regulation of histone crotonylation is governed by the interplay of three key protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it to elicit downstream effects.

Writers: Histone Crotonyltransferases (HCTs)

Initial studies identified the well-known histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP), as the primary enzymes responsible for histone crotonylation.[1][5] These enzymes utilize crotonyl-coenzyme A (crotonyl-CoA) as a substrate to catalyze the modification.[4] Subsequent research revealed that other acetyltransferases, such as members of the MYST family (e.g., MOF), also possess histone crotonyltransferase activity.[1][4] In budding yeast, the acetyltransferases Gcn5 and Esa1 have been shown to catalyze histone crotonylation on H3 and H4, respectively.[1][6]

Erasers: Histone Decrotonylases (HDCRs)

The removal of histone crotonylation is primarily carried out by class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[4][7] Genetic deletion of HDAC1 and HDAC2 in embryonic stem cells was shown to increase global levels of histone crotonylation.[4] Additionally, some members of the sirtuin family of class III HDACs, namely SIRT1, SIRT2, and SIRT3, have also been demonstrated to exhibit histone decrotonylase activity.[1][4]

Readers: Effector Proteins

The biological signal of histone crotonylation is interpreted by "reader" proteins that specifically recognize the Kcr mark. These reader domains then recruit other proteins to modulate chromatin structure and gene expression. The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain has been identified as a selective reader of histone crotonylation.[1][8] For instance, the YEATS2 protein binds to crotonylated histone H3 with a higher affinity than to acetylated H3.[8] Other reader proteins include those containing a double plant homeodomain (PHD) finger (DPF), such as DPF2 and MOZ, which also show a binding preference for crotonylated histones.[8][9][10]

Quantitative Data Summary

The discovery and characterization of histone crotonylation have been supported by extensive quantitative data from mass spectrometry and proteomics studies.

Table 1: Key Regulatory Proteins of Histone Crotonylation

| Role | Enzyme/Protein Family | Specific Examples | Key Function |

|---|---|---|---|

| Writer | Histone Acetyltransferase (HAT) | p300/CBP, MOF, Gcn5, Esa1 | Catalyze the transfer of a crotonyl group from this compound to histone lysine residues.[1][4][6] |

| Eraser | Class I Histone Deacetylase (HDAC) | HDAC1, HDAC2, HDAC3 | Remove crotonyl groups from histone lysine residues.[4][7] |

| Eraser | Sirtuin (Class III HDAC) | SIRT1, SIRT2, SIRT3 | Exhibit histone decrotonylase activity.[1][4] |

| Reader | YEATS Domain Proteins | YEATS2, AF9, TAF14 | Selectively recognize and bind to crotonylated histones to mediate downstream signaling.[1][8] |

| Reader | DPF Domain Proteins | DPF2, MOZ, MORF | Bind to crotonylated histones, often with a preference over acetylated histones.[8][9] |

| Regulator | this compound Hydratase | CDYL | Negatively regulates histone crotonylation by converting this compound to β-hydroxybutyryl-CoA, reducing substrate availability.[1][8] |

Table 2: Selected Histone Crotonylation Sites Identified in Human and Mouse Cells

| Histone | Lysine Residue | Species | Reference |

|---|---|---|---|

| H3 | K4, K9, K14, K18, K23, K27 | Human, Mouse | [2][7] |

| H4 | K5, K8, K12, K16 | Human, Mouse | [2] |

| H2A | K5, K9, K13, K15 | Human, Mouse | [2] |

| H2B | K5, K11, K12, K15, K20 | Human, Mouse | [2][11] |

| H1 | Various | Human, Mouse |[2] |

Table 3: Summary of a Quantitative Crotonylome Analysis in Response to p300 Knockout

| Parameter | Value |

|---|---|

| Total unique endogenous crotonylation sites identified | 816 |

| Total proteins with identified crotonylation sites | 392 |

| Sites decreased (>1.4-fold) upon p300 knockout | 88 (on 69 proteins) |

| Sites increased (>1.4-fold) upon p300 knockout | 31 (on 17 proteins) |

Data sourced from a quantitative proteomics study by Wan et al., 2017.[12]

Signaling and Metabolic Pathways

The level of histone crotonylation is not only regulated by enzymes but is also directly linked to the metabolic state of the cell, specifically the intracellular concentration of this compound.

This compound is an intermediate in the metabolism of fatty acids (β-oxidation) and certain amino acids like lysine and tryptophan.[1] Therefore, cellular metabolic shifts that alter the pool of this compound can directly impact the extent of histone crotonylation, providing a direct link between metabolism and epigenetic gene regulation.[1][8]

Key Experimental Protocols

The identification and functional characterization of histone crotonylation rely on a combination of sophisticated molecular biology and analytical techniques.

Mass Spectrometry for PTM Identification

Mass spectrometry (MS) is the definitive method for identifying novel PTMs and mapping their precise locations on proteins.

Protocol Outline:

-

Histone Extraction: Isolate histones from cell nuclei, typically through acid extraction.[7]

-

Protein Digestion: Digest the extracted histones into smaller peptides using proteases like trypsin. For comprehensive analysis, multiple digestion strategies can be employed in parallel.[2]

-

Peptide Fractionation: Separate the complex peptide mixture, often by liquid chromatography (LC), to reduce sample complexity before MS analysis.[13]

-

Enrichment of Crotonylated Peptides (Optional but Recommended): Use a pan-specific anti-Kcr antibody to immunoprecipitate and enrich for peptides bearing the crotonylation mark.[2][13]

-

LC-MS/MS Analysis: Analyze the peptide samples using high-resolution tandem mass spectrometry (LC-MS/MS). The instrument measures the mass-to-charge ratio of peptides and their fragments.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database. The mass shift corresponding to a crotonyl group (+68.026 Da) on a lysine residue is used to identify Kcr sites.[2]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide distribution of histone modifications, revealing their association with specific genomic features like promoters and enhancers.

Detailed Protocol Steps:

-

Cell Cross-linking: Treat cells with formaldehyde (B43269) to create covalent cross-links between DNA and interacting proteins, including histones.[14] This step fixes the in vivo protein-DNA interactions.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[15]

-

Immunoprecipitation (IP): Incubate the sheared chromatin with a specific antibody that targets the histone modification of interest (e.g., anti-H3K18cr). The antibody will bind to the histone mark, forming an antibody-histone-DNA complex.[15]

-

Complex Capture: Use protein A/G-coated magnetic beads to capture the antibody-histone-DNA complexes.[15]

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin, leaving only the specifically immunoprecipitated complexes.[14]

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.[14] Digest the remaining proteins with proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.[16]

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions that are significantly enriched for the histone crotonylation mark.

Conclusion and Future Directions

The discovery of histone crotonylation has added a new layer of complexity to our understanding of epigenetic regulation. It is now clear that this modification is a dynamic and widespread mark that is functionally distinct from acetylation and directly connects cellular metabolism to the chromatin landscape. The core machinery of writers, erasers, and readers that regulate Kcr are being actively investigated, revealing potential targets for therapeutic intervention in diseases ranging from cancer to neurodevelopmental disorders.[4][17] Future research will likely focus on elucidating the specific crosstalk between crotonylation and other PTMs, identifying the full spectrum of non-histone protein crotonylation, and developing specific inhibitors for Kcr writers and erasers to precisely modulate this pathway for therapeutic benefit.

References

- 1. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone crotonylation in tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]

- 7. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Function and related Diseases of Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Crotonylome Analysis Expands the Roles of p300 in the Regulation of Lysine Crotonylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PTM BIO [ptmbio.com]

- 14. bosterbio.com [bosterbio.com]

- 15. chromosomedynamics.com [chromosomedynamics.com]

- 16. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Histone crotonylation in neurobiology: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of Crotonyl-CoA in cellular signaling

An In-depth Technical Guide to the Biological Significance of Crotonyl-CoA in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Crotonyl-coenzyme A (this compound) is a pivotal intermediate metabolite in the catabolism of fatty acids and specific amino acids, such as lysine (B10760008) and tryptophan.[1] Historically viewed through a metabolic lens, recent discoveries have catapulted this compound into the spotlight as a critical signaling molecule, primarily by serving as the donor for a novel post-translational modification: lysine crotonylation (Kcr). This modification, particularly on histone proteins, represents a key epigenetic mechanism that directly links cellular metabolic status to the regulation of gene expression.[2][3] Emerging evidence indicates that histone crotonylation is functionally distinct from the well-studied histone acetylation, often stimulating transcription more potently.[4] The enzymatic machinery governing this process—the "writers," "erasers," and "readers" of the crotonyl mark—are now being characterized, revealing a complex regulatory network. Dysregulation of this compound metabolism and histone crotonylation has been implicated in a range of pathologies, including cancer, making this pathway a promising area for therapeutic intervention.[5][6] This guide provides a comprehensive overview of the metabolic origins of this compound, its role in cellular signaling through histone modification, the functional outcomes of this signaling, and its implications in disease.

Metabolic Origins of this compound

The cellular pool of this compound available for signaling is derived from several key metabolic pathways, underscoring its role as a sensor of the cell's metabolic state.[7]

-

Fatty Acid β-oxidation: this compound is a standard intermediate in the mitochondrial oxidation of fatty acids.[8]

-

Amino Acid Catabolism: The degradation of L-lysine and L-tryptophan generates glutaryl-CoA, which is subsequently converted to this compound in the mitochondria by the enzyme glutaryl-CoA dehydrogenase (GCDH).[9][10]

-

Short-Chain Fatty Acid (SCFA) Metabolism: Crotonate, a SCFA produced by gut microbiota, can be absorbed by host cells and converted to this compound.[3][7] This conversion is catalyzed by acyl-CoA synthetase short-chain family member 2 (ACSS2), linking gut microbiome activity to host cell epigenetic regulation.[9][11]

While mitochondrial pathways are major sources, the mechanisms for generating the nuclear pool of this compound that fuels histone crotonylation are still under active investigation.[8][12]

This compound in Epigenetic Signaling: Histone Crotonylation

The primary signaling function of this compound is to act as the donor molecule for histone lysine crotonylation. This process is dynamically regulated by a trio of protein classes: "writers," "erasers," and "readers."

Writers: Histone Crotonyltransferases (HCTs)

The enzymes that catalyze the transfer of the crotonyl group from this compound to lysine residues on histones are known as histone crotonyltransferases. The most prominent HCT is the transcriptional coactivator p300 (and its paralog CBP), which also possesses histone acetyltransferase (HAT) activity.[2][4] The dual activity of p300/CBP positions it as a key integrator of cellular metabolic signals, where the relative concentrations of this compound and Acetyl-CoA can dictate the type of acyl mark deposited on histones.[3] Studies have shown that p300-catalyzed histone crotonylation can stimulate transcription to a greater degree than acetylation.[4]

Erasers: Histone Decrotonylases (HDCRs)

Histone crotonylation is a reversible modification. The removal of crotonyl groups is catalyzed by histone decrotonylases. This activity has been attributed primarily to Class I histone deacetylases (HDACs) and some members of the sirtuin (SIRT) family of NAD+-dependent deacetylases, including SIRT1, SIRT2, and SIRT3.[3][13] The activity of these "erasers" ensures the dynamic nature of the crotonyl mark in response to cellular signals.

Readers: Effectors of Crotonylation

The biological consequences of histone crotonylation are mediated by "reader" proteins that specifically recognize and bind to the crotonylated lysine residues. The YEATS domain has been identified as a selective reader of histone crotonylation.[14] For instance, the YEATS2 protein binds to crotonylated histones, subsequently recruiting other factors to modulate chromatin structure and gene expression.[3] The unique planar and rigid structure of the crotonyl group allows for specific interactions within the aromatic pocket of the YEATS domain, distinguishing it from acetyl-lysine binding.[14]

Negative Regulation via this compound Depletion

Beyond writers and erasers acting on histones, the availability of the this compound substrate is also tightly regulated. The chromodomain protein CDYL acts as a negative regulator of histone crotonylation by functioning as a This compound hydratase .[14] CDYL converts this compound to β-hydroxybutyryl-CoA, thereby depleting the nuclear substrate pool available for p300/CBP and reducing overall levels of histone crotonylation.[3][14]

Functional Consequences and Disease Relevance

Potent Transcriptional Activation

A key functional aspect of histone crotonylation is its strong association with active gene transcription.[3] Histone crotonylation marks are enriched at the transcription start sites (TSS) and enhancers of active genes.[2] Cell-free transcription assays have demonstrated that p300-catalyzed histone crotonylation stimulates transcription more robustly than histone acetylation.[2] This suggests that the choice between acetylation and crotonylation at gene regulatory elements, dictated by the relative availability of Acetyl-CoA and this compound, is a critical mechanism for fine-tuning gene expression.[4]

Role in Cancer and Immune Evasion

The metabolic reprogramming characteristic of cancer cells can directly impact this compound levels and histone crotonylation, with significant consequences for tumor growth and immune response. In glioblastoma stem cells (GSCs), for example, lysine catabolism is rewired to increase the intracellular pool of this compound.[5] This leads to elevated histone crotonylation, which in turn represses the expression of genes involved in type I interferon (IFN) signaling.[5] The suppression of this key antiviral and immunoregulatory pathway allows the tumor to evade the host immune system, promoting its growth.[5][6]

Other Biological Processes

The significance of this compound signaling extends to various other biological contexts:

-

Stem Cell Differentiation: Histone crotonylation is crucial for promoting the differentiation of human embryonic stem cells into the endoderm lineage.[15][16]

-

Spermatogenesis: Crotonylation marks are enriched on sex chromosomes in male germ cells, playing a role in the escape from meiotic sex chromosome inactivation.[13]

-

Disease Pathophysiology: Dysregulated crotonylation has been linked to kidney injury, cardiovascular diseases like hypertrophic cardiomyopathy, and neurological disorders.[3][17][18]

Quantitative Data Summary

The cellular concentration of this compound is a critical determinant of histone crotonylation levels and subsequent gene expression.

| Parameter | Cell Type / System | Condition | Observation | Reference |

| Cellular this compound Levels | HeLa S3 Cells | 12h treatment with 500 µM Sodium Crotonate | ~15-fold increase in this compound peak area by LC-MS | [2] |

| Global Histone Crotonylation | HeLa S3 Cells | 12h treatment with Sodium Crotonate (0-500 µM) | Dose-dependent increase in pan-histone crotonylation | [2][3] |

| Relative Acyl-CoA Abundance | Various Cell Types | Basal Conditions | This compound is ~1,000-fold less abundant than Acetyl-CoA | [3] |

| Gene Expression (LPS-induced) | RAW 264.7 Macrophages | Pre-treatment with Crotonate before LPS stimulation | Enhanced expression of specific activated genes | [2] |

| Histone Marks in Cardiomyopathy | Human Hypertrophic Cardiomyopathy Hearts | Disease State vs. Control | Increased levels of H3K18cr and H2BK12cr | [17][18] |

Detailed Experimental Protocols

Protocol: Analysis of Cellular Acyl-CoA Levels by LC-MS

This protocol is adapted from methodologies used to quantify short-chain acyl-CoAs in cellular extracts.[2]

-

Cell Culture and Treatment: Plate cells (e.g., HeLa S3) to achieve 80-90% confluency. Treat with desired compounds (e.g., Sodium Crotonate, pH 7.4) for the specified duration (e.g., 12 hours).

-

Metabolite Extraction:

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol, 20% water) to each 10 cm plate.

-

Scrape cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry completely using a speed vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water or a specific reconstitution buffer.[19]

-

Inject a defined volume (e.g., 5-10 µL) onto a reverse-phase C18 column (e.g., Agilent ZORBAX SB-C18).

-

Perform chromatographic separation using a gradient of Solvent A (e.g., 95:5 water:methanol with 10 mM tributylamine (B1682462) and 15 mM acetic acid) and Solvent B (e.g., methanol).

-

Analyze eluting compounds using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor for the specific precursor-to-product ion transition for this compound.

-

Quantify by comparing the peak area to a standard curve generated with purified this compound.

-

Protocol: In Vitro Histone Crotonyltransferase (HCT) Assay

This protocol is based on cell-free assays used to assess the enzymatic activity of p300.[2]

-

Reagents:

-

Recombinant p300 enzyme.

-

Core histones (e.g., from calf thymus or recombinant).

-

HCT Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).

-

This compound and/or Acetyl-CoA stocks.

-

Stop Solution (e.g., 2X Laemmli sample buffer).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 5 µg of core histones, 1 µg of recombinant p300, and HCT buffer to a final volume of 45 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 5 µL of varying concentrations of this compound (or Acetyl-CoA for comparison). Final concentrations typically range from 0 to 50 µM.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an equal volume of 2X Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE (e.g., 15% gel).

-

Transfer proteins to a PVDF membrane for Western blot analysis.

-

Probe the membrane with specific antibodies against histone crotonylation (e.g., anti-pan-crotonyl-lysine, anti-H3K18cr) and loading controls (e.g., anti-H3).

-

Detect signals using an appropriate secondary antibody and chemiluminescence substrate.

-

Conclusion and Future Directions

This compound has emerged as a critical signaling molecule that directly links cellular metabolism to epigenetic regulation and gene expression. Its role as a substrate for histone crotonylation, a modification that potently activates transcription, places it at the center of a complex regulatory network with profound implications for cell fate, physiology, and disease. The competitive interplay with Acetyl-CoA for writers like p300/CBP provides a mechanism for cells to translate metabolic fluctuations into specific transcriptional outputs.

For drug development professionals, the enzymes involved in this compound metabolism and signaling—including ACSS2, GCDH, p300/CBP, CDYL, and specific HDACs/SIRTs—represent a rich landscape of potential therapeutic targets. Modulating the activity of these proteins could offer novel strategies for treating cancers that have reprogrammed their metabolism to exploit this pathway for immune evasion, as well as other diseases linked to aberrant crotonylation.

Future research should focus on:

-

Elucidating the transport mechanisms that shuttle this compound from the mitochondria to the nucleus.

-

Identifying the full spectrum of "writer," "eraser," and "reader" proteins for crotonylation on both histone and non-histone targets.

-

Developing specific and potent small-molecule modulators for these regulatory proteins.

-

Further exploring the role of gut microbiota-derived crotonate in influencing host epigenetics and disease susceptibility.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Regulation and Function of Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular this compound stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rewiring Lysine Catabolism in Cancer Leads to Increased Histone Crotonylation and Immune Escape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Epigenetic meets metabolism: novel vulnerabilities to fight cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein crotonylation: Basic research and clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research-portal.uu.nl [research-portal.uu.nl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Histone Crotonylation Makes Its Mark in Depression Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protein lysine crotonylation in cellular processions and disease associations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crotonylation modification and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Crotonylation modification and its role in diseases [frontiersin.org]

- 19. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Compartmentalized World of Crotonyl-CoA: A Technical Guide to its Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonyl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of fatty acid and amino acid catabolism. Its metabolic fate is intricately linked to the subcellular compartment in which it resides, with distinct pathways operating in the mitochondria, peroxisomes, and the cytoplasm/nucleus. This technical guide provides an in-depth exploration of this compound metabolism across these compartments, detailing the key enzymatic reactions, summarizing available quantitative data, and providing comprehensive experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex processes involved. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of this compound in cellular physiology and disease, and for professionals in drug development targeting metabolic pathways.

Introduction

This compound, a four-carbon, monounsaturated short-chain acyl-CoA, is a critical metabolite in several major catabolic pathways. While its concentration is significantly lower than that of acetyl-CoA, its metabolic significance extends beyond simple energy production.[1][2] Recent discoveries have highlighted the role of this compound as a substrate for post-translational modification of proteins, particularly histone crotonylation, which has emerged as an important epigenetic mark influencing gene expression.[3][4] Understanding the spatial and temporal regulation of this compound metabolism is therefore crucial for deciphering its diverse cellular functions. This guide will dissect the metabolic pathways of this compound in three key subcellular locations: the mitochondria, the peroxisomes, and the cytoplasm/nucleus.

Mitochondrial this compound Metabolism

The mitochondrion is a primary site for the generation and processing of this compound. It is produced through two main pathways: the β-oxidation of fatty acids and the catabolism of the amino acids lysine (B10760008) and tryptophan.[5][6]

Generation of Mitochondrial this compound

-

Fatty Acid β-Oxidation: During the breakdown of even-numbered fatty acids, the final thiolytic cleavage of acetoacetyl-CoA yields two molecules of acetyl-CoA. However, the oxidation of butyryl-CoA, a four-carbon fatty acyl-CoA, by acyl-CoA dehydrogenase directly produces this compound.[5]

-

Amino Acid Catabolism: The degradation of L-lysine and L-tryptophan converges to the formation of glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to produce this compound.[5][7]

Fate of Mitochondrial this compound

Once formed, mitochondrial this compound is primarily channeled into the β-oxidation pathway for further degradation.

-

Hydration: Enoyl-CoA hydratase (crotonase) hydrates this compound to form L-β-hydroxybutyryl-CoA.[8]

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes L-β-hydroxybutyryl-CoA to acetoacetyl-CoA.

-

Thiolysis: Mitochondrial thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[9]

Caption: Mitochondrial metabolism of this compound.

Peroxisomal this compound Metabolism

Peroxisomes are also involved in fatty acid β-oxidation, particularly of very long-chain fatty acids and branched-chain fatty acids.[10][11] While the core reactions are similar to mitochondrial β-oxidation, the enzymes and the initial steps differ.

Generation and Metabolism of Peroxisomal this compound

Peroxisomal β-oxidation of straight-chain fatty acids can generate this compound as an intermediate. The subsequent steps are catalyzed by peroxisomal enzymes:

-

Hydration: Peroxisomal enoyl-CoA hydratase , part of the multifunctional enzyme type 1 (MFE-1) or type 2 (MFE-2), hydrates this compound to β-hydroxybutyryl-CoA.

-

Dehydrogenation: The dehydrogenase activity of MFE-1 or MFE-2 oxidizes β-hydroxybutyryl-CoA to acetoacetyl-CoA.

-

Thiolysis: Peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1) cleaves acetoacetyl-CoA into acetyl-CoA and a shortened acyl-CoA.[12][13][14] The resulting acetyl-CoA can be exported to the cytoplasm or enter other metabolic pathways.

Caption: Peroxisomal metabolism of this compound.

Cytoplasmic and Nuclear this compound Metabolism

The cytoplasm and nucleus represent a distinct metabolic environment for this compound, where it primarily functions as a substrate for post-translational modifications rather than an energy source.

Generation of Cytoplasmic/Nuclear this compound

The primary source of this compound in the cytoplasm and nucleus is exogenous crotonate, a short-chain fatty acid that can be derived from the gut microbiome.[5]

-

Activation of Crotonate: The enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2) is thought to be responsible for converting crotonate into this compound in the cytoplasm and nucleus.[3] However, some studies suggest ACSS2 may not be the primary enzyme for this conversion, indicating other synthetases may be involved.[5]

Fate of Cytoplasmic/Nuclear this compound

The main fate of this compound in this compartment is its use in protein crotonylation.

-

Histone Crotonylation: this compound serves as the donor for the crotonylation of lysine residues on histone proteins. This reaction is catalyzed by histone acetyltransferases (HATs) with broad substrate specificity, such as p300/CBP .[3] Histone crotonylation is generally associated with active gene transcription.[4]

-

Regulation by Hydratase: The chromodomain Y-like (CDYL) protein has been identified as a This compound hydratase in the nucleus. By converting this compound to β-hydroxybutyryl-CoA, CDYL negatively regulates the levels of histone crotonylation.[15]

Caption: Cytoplasmic and nuclear this compound metabolism.

Quantitative Data

Quantitative analysis of this compound and the enzymes involved in its metabolism is essential for a complete understanding of its regulation. The following tables summarize available data.

Table 1: Relative Abundance of this compound

| Metabolite | Relative Abundance (compared to Acetyl-CoA) | Cellular Context | Reference |

| This compound | ~1:1000 | Various cell types | [1][2] |

| This compound | <5% of total short-chain acyl-CoA pool | HeLa cells, myoblasts, myotubes | [6][15] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Km | Vmax / kcat | Organism/Tissue | Reference |

| Glutaryl-CoA Dehydrogenase (GCDH) | Glutaryl-CoA | 5.9 µM | - | Human fibroblasts | [16] |

| Enoyl-CoA Hydratase (Crotonase) | This compound | 23 µM | - | Metallosphaera sedula | [17] |

| p300 | This compound | Well below cellular concentration | - | Human | [1] |

Note: Comprehensive kinetic data for all enzymes across different species and subcellular compartments is limited. The provided values are illustrative and may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Subcellular Fractionation for Acyl-CoA Analysis

This protocol describes the isolation of mitochondrial, peroxisomal, and cytosolic/nuclear fractions for subsequent acyl-CoA quantification.

Caption: Workflow for subcellular fractionation.

Protocol:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Centrifuge at 500 x g for 5 minutes at 4°C to obtain a cell pellet.

-

Homogenization: Resuspend the cell pellet in an appropriate volume of ice-cold isotonic homogenization buffer (e.g., containing sucrose, MOPS, and EGTA, with protease and phosphatase inhibitors). Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C. The resulting pellet contains the nuclear fraction.

-

Mitochondrial Fraction Isolation: Carefully transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C. The pellet contains the mitochondrial fraction.

-

Peroxisomal and Cytosolic Fraction Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the peroxisomal fraction, and the supernatant is the cytosolic fraction.

-

Acyl-CoA Extraction: Immediately process each fraction for acyl-CoA extraction using methods such as solid-phase extraction to preserve the integrity of the CoA thioesters.

Quantification of this compound by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.[18]

Protocol:

-

Sample Preparation: Extract acyl-CoAs from subcellular fractions or whole-cell lysates as described above.

-

Internal Standard: Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) for accurate quantification.

-

LC Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography with an appropriate gradient of mobile phases (e.g., an aqueous solution with an ion-pairing agent and an organic solvent).

-

MS/MS Detection: Detect the eluting acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both endogenous this compound and the internal standard.

-

Quantification: Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

This spectrophotometric assay measures the activity of GCDH by monitoring the reduction of an artificial electron acceptor.[19][20]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and an intermediate electron carrier (e.g., phenazine (B1670421) methosulfate, PMS).

-

Enzyme Preparation: Use mitochondrial extracts or purified GCDH enzyme.

-

Assay Initiation: Add the substrate, glutaryl-CoA, to the reaction mixture to start the reaction.

-

Measurement: Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the GCDH activity.

-

Calculation: Calculate the specific activity of the enzyme based on the molar extinction coefficient of DCPIP.

Enoyl-CoA Hydratase (Crotonase) Activity Assay

This assay measures the hydration of this compound by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the double bond in the this compound molecule.[21]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.8) and a known concentration of this compound.

-

Enzyme Preparation: Use cell lysates, subcellular fractions, or purified enoyl-CoA hydratase.

-

Assay Initiation: Add the enzyme preparation to the reaction mixture to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

-

Calculation: Calculate the enzyme activity based on the change in absorbance and the molar extinction coefficient of this compound.

Conclusion

The metabolism of this compound is a highly compartmentalized process with distinct functions in different subcellular locations. In mitochondria and peroxisomes, it is primarily an intermediate in catabolic pathways aimed at energy production. In contrast, in the cytoplasm and nucleus, it serves as a crucial substrate for histone crotonylation, thereby linking cellular metabolism to epigenetic regulation and gene expression. The quantitative data, though still limited, highlights the tight regulation of this compound pools. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of this compound in health and disease. Future studies focusing on the precise quantification of this compound fluxes between compartments and the identification of novel enzymes and transporters will undoubtedly provide deeper insights into the complex and fascinating world of this multifaceted metabolite.

References

- 1. Chromatin as a key consumer in the metabolite economy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Regulation and Function of Histone Crotonylation [frontiersin.org]

- 3. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. researchgate.net [researchgate.net]

- 7. mybiosource.com [mybiosource.com]

- 8. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Peroxisomal beta-oxidation and peroxisome proliferator-activated receptor alpha: an adaptive metabolic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. graphviz.org [graphviz.org]

- 17. Enzymes Catalyzing this compound Conversion to Acetoacetyl-CoA During the Autotrophic CO2 Fixation in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 20. Amsterdam UMC Locatie AMC - Glutaryl-CoA dehydrogenase (GCDH) [amc.nl]

- 21. Crystal structure of enoyl-coenzyme A (CoA) hydratase at 2.5 angstroms resolution: a spiral fold defines the CoA-binding pocket - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Regulation of Intracellular Crotonyl-CoA Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonyl-coenzyme A (crotonyl-CoA) is a pivotal intermediate in cellular metabolism, positioned at the crossroads of fatty acid and amino acid catabolism. Beyond its bioenergetic role, this compound serves as the donor molecule for histone crotonylation, a dynamic post-translational modification (PTM) implicated in active gene transcription. The intracellular concentration of this compound is therefore a critical determinant of epigenetic regulation, linking the cell's metabolic state to its transcriptional output. This technical guide provides a comprehensive overview of the core enzymes that govern the synthesis and degradation of this compound, summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biochemical pathways.

Introduction

Intracellular this compound is a short-chain acyl-CoA thioester that plays a crucial role in several metabolic pathways, including the degradation of lysine (B10760008) and tryptophan and the β-oxidation of fatty acids. More recently, it has been identified as a substrate for a significant epigenetic modification: lysine crotonylation (Kcr). This PTM, catalyzed by enzymes such as the p300/CBP coactivators, is associated with active chromatin and stimulates gene transcription to an even greater degree than the well-studied process of acetylation.[1][2] The level of histone crotonylation is directly influenced by the cellular concentration of this compound, creating a direct link between metabolic flux and gene regulation.[3] Understanding the enzymatic control of this compound homeostasis is therefore essential for researchers in metabolism, epigenetics, and drug development targeting these interconnected processes.

Metabolic Pathways of this compound

The intracellular pool of this compound is maintained through a dynamic balance between its synthesis from various metabolic sources and its consumption by several enzymatic pathways.

Synthesis of this compound

This compound is primarily generated within the mitochondria from two major catabolic routes:

-

Amino Acid Catabolism : The degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan converge to produce glutaryl-CoA.[4][5] The mitochondrial enzyme Glutaryl-CoA Dehydrogenase (GCDH) then catalyzes the oxidative decarboxylation of glutaryl-CoA to form this compound and CO2.[4][6] This reaction is a key source of mitochondrial this compound.

-

Fatty Acid β-Oxidation : The initial step in the β-oxidation of short-chain fatty acids, such as butyrate, is catalyzed by Short-Chain Acyl-CoA Dehydrogenase (ACADS) .[7][8] This mitochondrial flavoenzyme dehydrogenates butyryl-CoA to produce this compound.[8]

A third, debated pathway involves the conversion of exogenous crotonate, a short-chain fatty acid that can be produced by gut microbiota. It was initially proposed that the enzyme Acyl-CoA Synthetase Short-Chain Family Member 2 (ACSS2) could convert crotonate into this compound in the cytoplasm and nucleus. However, recent in vitro studies and structural modeling have demonstrated that ACSS2 is unable to mediate the generation of this compound from crotonate, suggesting other enzymes are responsible for this conversion.

Consumption of this compound

Intracellular this compound is consumed through several enzymatic reactions in different subcellular compartments:

-

Hydration to β-Hydroxybutyryl-CoA : This is a primary consumption route.

-

In mitochondria, Short-chain enoyl-CoA hydratase (ECHS1) , also known as crotonase, catalyzes the hydration of this compound to (S)-3-hydroxybutyryl-CoA as part of the β-oxidation spiral.[9][10]

-

In the nucleus, the transcriptional corepressor Chromodomain Y-like (CDYL) possesses intrinsic this compound hydratase activity, converting this compound to β-hydroxybutyryl-CoA.[11][12] This activity directly reduces the available substrate for histone crotonylation, thereby acting as a negative regulator of this epigenetic mark.[11][13]

-

-

Utilization for Histone Crotonylation : In the nucleus, this compound serves as the donor for histone lysine crotonylation (Kcr). This reaction is catalyzed by histone acyltransferases with crotonyltransferase activity, most notably p300/CBP .[2][14] This process directly links this compound levels to the regulation of gene expression.

-

Reduction to Butyryl-CoA : Enzymes known as This compound carboxylases/reductases (CCRs) can catalyze the reduction of this compound back to butyryl-CoA.

Quantitative Data on Key Regulatory Enzymes

The activity of enzymes that produce and consume this compound is fundamental to its intracellular regulation. The following tables summarize available quantitative data for these key enzymes.

Table 1: Kinetic Parameters of this compound Producing Enzymes

| Enzyme | Organism/Tissue | Substrate | K_m_ (μM) | Notes |

|---|---|---|---|---|

| GCDH | Human Fibroblasts | Glutaryl-CoA | 5.9 | Measured using a tritium (B154650) release assay.[15][16] |

| GCDH | Human | Glutaryl-CoA | 4.7 - 34 | Values vary with pH (6.5 - 8.5).[5] |

Table 2: Kinetic and Binding Parameters of this compound Consuming Enzymes

| Enzyme | Organism/Tissue | Substrate | K_m_ (μM) | K_cat_ (s⁻¹) | K_D_ (nM) | Notes |

|---|---|---|---|---|---|---|

| ECHS1 | Human | This compound | 15.63 | 384.6 | 863 | K_m_ and K_cat_ derived from enzyme activity assays; K_D_ from Surface Plasmon Resonance (SPR).[9][17] |

| CDYL | Human | This compound | N/A | N/A | N/A | Acts as a this compound hydratase, but specific kinetic parameters are not detailed in the literature.[11][12] |

| p300/CBP | Human | this compound | N/A | N/A | N/A | Possesses histone crotonyltransferase (HCT) activity, which is competed by acetyl-CoA.[2][18] |

N/A: Data not available in the cited search results.

Experimental Protocols

Investigating the enzymatic regulation of this compound requires robust methodologies for measuring metabolite levels and enzyme activities. Below are detailed protocols for key experiments.

Quantification of Intracellular this compound by LC-MS/MS

This method allows for the sensitive and specific quantification of short-chain acyl-CoAs from biological samples.[19][20]

Objective: To measure the absolute or relative abundance of this compound in cell or tissue extracts.

Principle: Cell or tissue extracts are deproteinized, and the supernatant containing acyl-CoAs is analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Separation is achieved using reverse-phase chromatography, and quantification is performed using multiple reaction monitoring (MRM).

Methodology:

-

Sample Preparation:

-

Harvest cells (e.g., 1-5 million) or flash-frozen tissue (~20 mg).

-

For adherent cells, aspirate media and wash twice with ice-cold PBS.

-

Add 400 µL of ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid (SSA) in water, or acetonitrile/methanol/water 2:2:1 v/v/v).[19][21] An internal standard mix (e.g., U-13C labeled cell extracts) should be included for absolute quantification.[22]

-

Scrape cells or homogenize tissue on ice.

-

Vortex vigorously and centrifuge at >16,000 x g for 10 minutes at 4°C.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject 5-10 µL of the extract onto a reverse-phase C18 column (e.g., Agilent AdvanceBio peptide C18, 2.1 × 150 mm, 2.7 µm).[22]

-

Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient runs from ~3% B to 40% B over 10-15 minutes to elute short-chain acyl-CoAs.[22]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source.

-

MRM Transition for this compound: Monitor the specific precursor-to-product ion transition for this compound (e.g., m/z 836.2 → 331.1 or other characteristic fragments).

-

-

Data Analysis:

-

Integrate the peak area for the this compound MRM transition.

-

Quantify the concentration by comparing the peak area to a standard curve generated with pure this compound standard or by using the ratio to the internal standard.

-

Glutaryl-CoA Dehydrogenase (GCDH) Activity Assay

This assay measures the specific activity of GCDH by quantifying the release of tritium from a radiolabeled substrate.[15][23][24]

Objective: To determine the enzymatic activity of GCDH in cell or tissue lysates.

Principle: The dehydrogenation of [2,3,4-³H]glutaryl-CoA by GCDH releases tritium (³H) into the solvent (water). The reaction is stopped, and the unreacted substrate is removed using an ion-exchange resin. The radioactivity of the aqueous phase (tritiated water) is then measured by liquid scintillation counting and is directly proportional to GCDH activity.

Methodology:

-

Substrate Preparation: Synthesize [2,3,4-³H]glutaryl-CoA from radiolabeled glutaric acid.

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

The total reaction volume is typically 100-200 µL.

-

Components include: cell/tissue sonicate (as enzyme source), an artificial electron acceptor (e.g., phenazine (B1670421) methosulfate), and the [2,3,4-³H]glutaryl-CoA substrate (final concentration around the K_m_, e.g., 5-10 µM).

-

-

Enzymatic Reaction:

-

Pre-incubate the cell sonicate and buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled substrate.

-

Incubate at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding strong acid (e.g., HClO₄).

-

Centrifuge to pellet precipitated protein.

-

Apply the supernatant to a small anion-exchange column (e.g., Dowex-1) to bind the negatively charged [³H]glutaryl-CoA.

-

Elute the tritiated water (³H₂O) with water.

-

-

Quantification:

-

Combine the eluate with liquid scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate specific activity based on the amount of protein in the sonicate and the specific activity of the substrate.

-

In Vitro Histone Crotonylation Assay

This assay assesses the ability of an enzyme (e.g., p300) or a regulator (e.g., CDYL) to affect the crotonylation of histones.[25]

Objective: To determine if a protein has histone crotonyltransferase (HCT) activity or if it can inhibit HCT activity by consuming this compound.

Principle: A source of histone acetyltransferase (like recombinant p300) is incubated with a histone substrate (e.g., core histones or recombinant H3) and the donor molecule, this compound. The reaction products are then resolved by SDS-PAGE, and the level of histone crotonylation is detected by Western blotting using an antibody specific for a crotonylated lysine residue (e.g., pan-Kcr or anti-H3K18cr).

Methodology:

-

Reaction Setup:

-

In a microfuge tube, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 10% glycerol):

-

Recombinant p300 enzyme.

-

Histone substrate (e.g., 5 µg of calf thymus histones).

-

This compound (e.g., 1 mM final concentration).

-

(If testing an inhibitor/hydratase like CDYL, add the purified recombinant protein at various concentrations).

-

-

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for 1 hour.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

-

Boil the samples for 5 minutes and resolve the proteins on an SDS-PAGE gel (e.g., 15%).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody against the specific crotonylation mark (e.g., anti-pan-Kcr).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control antibody (e.g., anti-H3) should be used to ensure equal histone loading.

-

Conclusion

The enzymatic control of intracellular this compound is a critical regulatory node that integrates cellular metabolism with epigenetic control of gene expression. The synthesis of this compound is primarily driven by mitochondrial catabolism of amino acids and fatty acids via GCDH and ACADS, respectively. Its consumption is governed by the hydratase activities of ECHS1 in the mitochondria and CDYL in the nucleus, and its utilization by histone crotonyltransferases like p300. The balance of these enzymatic activities dictates the availability of this compound for histone modification, thereby influencing transcriptional programs. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this pathway, identify novel regulatory mechanisms, and explore potential therapeutic targets at the interface of metabolism and epigenetics.

References

- 1. Oxidation-reduction of general acyl-CoA dehydrogenase by the butyryl-CoA/crotonyl-CoA couple. A new investigation of the rapid reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular this compound Stimulates Transcription Through p300-Catalyzed Histone Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular this compound stimulates transcription through p300-catalyzed histone crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ACADS - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical, biochemical and metabolic characterization of patients with short-chain enoyl-CoA hydratase(ECHS1) deficiency: two case reports and the review of the literature | springermedizin.de [springermedizin.de]

- 11. Chromodomain Protein CDYL Acts as a this compound Hydratase to Regulate Histone Crotonylation and Spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Chromodomain Protein CDYL Acts as a this compound Hydratase to Regulate Histone Crotonylation and Spermatogenesis. | Sigma-Aldrich [merckmillipore.com]

- 14. P300 regulates histone crotonylation and preimplantation embryo development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MOF as an evolutionarily conserved histone crotonyltransferase and transcriptional activation by histone acetyltransferase-deficient and crotonyltransferase-competent CBP/p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A fibroblast glutaryl-CoA dehydrogenase assay using detritiation of 3H-labelled glutaryl-CoA: application in the genotyping of the glutaryl-CoA dehydrogenase locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients (Journal Article) | OSTI.GOV [osti.gov]

- 25. Nuclear Condensation of CDYL Links Histone Crotonylation and Cystogenesis in Autosomal Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Crosstalk Between Gut Microbiome Metabolites and Host Epigenetics: A Technical Guide to Crotonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate relationship between the gut microbiome and host physiology is a rapidly evolving field of research with profound implications for human health and disease. Microbial metabolites, particularly short-chain fatty acids (SCFAs), play a pivotal role in this communication. Among these, the emerging evidence surrounding crotonyl-CoA, a reactive metabolite derived from the microbial fermentation of dietary fibers, highlights its significant function as an epigenetic regulator. This technical guide provides an in-depth exploration of the synthesis of this compound by the gut microbiota, its subsequent impact on host cell signaling through histone crotonylation, and the modulation of gene expression. We present a compilation of quantitative data, detailed experimental protocols for studying this pathway, and visual diagrams of the core mechanisms to facilitate further research and therapeutic development in this promising area.

Introduction: The Gut Microbiome as an Epigenetic Modulator

The human gut is colonized by a complex and dynamic community of microorganisms that profoundly influences host metabolism, immunity, and overall health. A key mechanism through which the gut microbiota exerts its influence is the production of a diverse array of metabolites. Short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate, are the most abundant of these metabolites, produced primarily through the fermentation of dietary fibers that escape digestion in the upper gastrointestinal tract.

Recent discoveries have unveiled a novel layer of complexity in the host-microbiome interaction, demonstrating that these microbial metabolites can directly impact the host's epigenetic landscape. This is exemplified by the role of this compound, a metabolite derived from the microbial products crotonate and butyrate. This compound serves as a substrate for a specific post-translational modification of histone proteins known as lysine (B10760008) crotonylation (Kcr). This modification alters chromatin structure and regulates gene expression, thereby linking microbial metabolism directly to the host's genetic programming. This guide will delve into the technical aspects of studying the production of this compound by the gut microbiome and its downstream effects on host cells.

The Origin of this compound: A Gut Microbiome Perspective

The primary source of this compound in the context of the gut is the microbial fermentation of dietary components.[1] Gut bacteria, through their metabolic activities, produce short-chain fatty acids, including crotonate and butyrate, which can be taken up by host intestinal epithelial cells.[2][3]

Microbial Production of this compound Precursors

The gut microbiota produces crotonate and butyrate through various fermentation pathways. Butyrate is a well-studied SCFA, and its concentration in the colon can range from 10 to 25 mM, representing approximately 15-23% of the total SCFAs in human stool.[4][5] The abundance of butyrate-producing bacteria and the availability of dietary fiber are key determinants of its concentration.[4] As overall SCFA concentrations in the colon increase, there is a significant shift towards a higher proportion of butyrate.[6][7]

Host Cell Uptake and Conversion to this compound

Once produced by the microbiota, crotonate and butyrate are transported into intestinal epithelial cells.[3] Inside the cell, these SCFAs are converted into their respective CoA thioesters. Specifically, crotonate and butyrate can be converted to this compound.[2][3] The enzyme Acyl-CoA synthetase short-chain family member 2 (ACSS2) is implicated in the conversion of crotonate to this compound.[3] Additionally, butyryl-CoA, derived from butyrate, can be oxidized to this compound by acyl-CoA dehydrogenase.[8]

The following diagram illustrates the pathway from microbial fermentation to intracellular this compound.

This compound and Histone Crotonylation: The Epigenetic Link

Intracellular this compound serves as the donor for lysine crotonylation, a post-translational modification on histone proteins. This modification neutralizes the positive charge of lysine residues, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure and facilitating gene transcription.[9]

The Enzymatic Machinery of Crotonylation

Histone crotonylation is a dynamic process regulated by "writer" and "eraser" enzymes. The histone acetyltransferase p300/CBP has been identified as a primary "writer" of crotonylation, catalyzing the transfer of the crotonyl group from this compound to lysine residues on histones.[10] Conversely, Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, act as "erasers," removing the crotonyl modification.[2][11] The gut microbiota-derived SCFA butyrate is a known inhibitor of Class I HDACs, and by inhibiting their decrotonylase activity, butyrate can indirectly increase levels of histone crotonylation.[2][11]

The following diagram illustrates the regulation of histone crotonylation.

Functional Consequences of Histone Crotonylation

Histone crotonylation, particularly at sites such as H3K18cr, is associated with active gene transcription.[2] Studies have shown that increased levels of histone crotonylation at transcription start sites (TSS) correlate with higher gene expression levels in colon epithelial cells.[2] The depletion of the gut microbiota through antibiotic treatment leads to a significant decrease in histone crotonylation in the colon, highlighting the crucial role of microbial metabolites in maintaining this epigenetic mark.[2][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its precursors in the gut.

Table 1: Concentration of Butyrate in the Human Gut and Circulation

| Location | Concentration | Reference(s) |

| Colon | 10 - 25 mM | [4] |

| Stool (as a percentage of total SCFAs) | 15 - 23% | [4] |

| Portal Circulation | ~30 µM | [13] |

| Systemic Circulation | 0.2 - 15 µM | [13] |

Table 2: Impact of Gut Microbiota Depletion on Histone Crotonylation in Mouse Colon

| Condition | Histone Crotonylation Level | Reference(s) |

| Conventional Mice | High | [12] |

| Antibiotic-Treated/Germ-Free Mice | Drastically Reduced | [12] |

Table 3: Effect of HDAC Inhibitors on Histone Crotonylation in HCT116 Colon Cancer Cells

| Treatment | Effect on Histone Crotonylation | Reference(s) |

| Butyrate | Increased | [2] |

| MS275 (Class I HDAC inhibitor) | Significantly Increased | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound and its effects.

In Vitro Gut Fermentation Model for SCFA Production

This protocol describes a batch fermentation model to assess the production of SCFAs from different substrates by the gut microbiota.

Materials:

-

Anaerobic chamber

-

Sterile fermentation tubes

-

Fermentation medium (e.g., basal medium with peptone)

-

Fresh human fecal samples from healthy donors

-

Phosphate (B84403) buffer

-

Substrate of interest (e.g., dietary fiber)

-

Gas chromatography (GC) system for SCFA analysis

Procedure:

-

Prepare the fermentation medium and autoclave all materials.

-

Inside an anaerobic chamber, prepare a fecal slurry by homogenizing fresh fecal samples in phosphate buffer (e.g., 32% wt/vol).[1]

-

To each fermentation tube, add 7.5 mL of fermentation medium, 2 mL of the fecal slurry, and 0.5 g of the substrate.[1]

-

Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 20 hours).[1]

-

At the end of the incubation, centrifuge the tubes to pellet the solids.

-

Collect the supernatant for SCFA analysis.

-

Analyze SCFA concentrations (acetate, propionate, butyrate, crotonate) using a gas chromatography system.

Quantification of Short-Chain Acyl-CoA Esters by HPLC

This protocol outlines a method for the extraction and quantification of short-chain acyl-CoA esters, including this compound, from tissue samples.

Materials:

-

Tissue sample (e.g., freeze-clamped liver or colon tissue)

-

Perchloric acid

-

Sep-Pak C18 cartridges

-

HPLC system with a reverse-phase C18 column and UV detector (260 nm)

-

Acetonitrile

-

Ammonium (B1175870) acetate

-

Internal standard (e.g., isobutyryl-CoA)

Procedure:

-

Extract acyl-CoA esters from the tissue sample by homogenization in perchloric acid.[14]

-

Apply the extract to a conditioned Sep-Pak C18 cartridge.[14]

-

Wash the cartridge sequentially with acidic water, petroleum ether, chloroform, and methanol.[14]

-

Elute the acyl-CoA esters with an ethanol/water solution containing ammonium acetate.[14]

-

Analyze the eluate using an HPLC system with a reverse-phase C18 column.

-

Separate the acyl-CoA esters using a linear gradient of acetonitrile.[14]

-

Detect and quantify the acyl-CoA esters by monitoring the absorbance at 260 nm.[14]

-

Use an internal standard for accurate quantification.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Crotonylation

This protocol describes the procedure for performing ChIP-seq to map the genomic localization of histone crotonylation marks.

Materials:

-

Colon epithelial cells or tissue

-

Formaldehyde (for crosslinking)

-

Antibody specific for the histone crotonylation mark of interest (e.g., anti-H3K18cr)

-

Protein A/G beads

-

Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

-

Sonication or micrococcal nuclease for chromatin fragmentation

-

Reagents for DNA purification

-

Next-generation sequencing platform

Procedure:

-

Crosslink proteins to DNA in cells or tissue using formaldehyde.[15][16]

-

Isolate nuclei and fragment the chromatin by sonication or enzymatic digestion to obtain fragments of 200-500 bp.[16]

-

Incubate the sheared chromatin with an antibody specific for the histone crotonylation mark.[16]

-

Immunoprecipitate the antibody-chromatin complexes using Protein A/G beads.[16]

-

Wash the beads to remove non-specifically bound chromatin.

-

Reverse the crosslinks and elute the DNA.

-

Purify the immunoprecipitated DNA.

-

Prepare a DNA library from the ChIP sample and a corresponding input DNA control.[15]

-

Perform high-throughput sequencing of the libraries.

-

Analyze the sequencing data to identify genomic regions enriched for the histone crotonylation mark.

The following diagram provides a workflow for a typical ChIP-seq experiment.

References

- 1. dwscientific.com [dwscientific.com]

- 2. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Butyrate and the Fine-Tuning of Colonic Homeostasis: Implication for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Why does increased microbial fermentation in the human colon shift toward butyrate? [aimspress.com]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Microbiota derived short chain fatty acids promote histone crotonylation in the colon through histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone acylations as a mechanism for regulation of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Regulatory Role of Crotonyl-CoA in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonyl-Coenzyme A (crotonyl-CoA) has emerged as a critical regulator of gene expression, acting as the donor molecule for histone lysine (B10760008) crotonylation (Kcr), a dynamic post-translational modification (PTM). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound and histone crotonylation influence chromatin architecture and transcriptional output. We detail the enzymatic machinery responsible for writing, erasing, and reading this epigenetic mark, and discuss the intricate link between cellular metabolism and the regulation of gene expression. This guide also presents quantitative data on the impact of histone crotonylation, detailed experimental protocols for its study, and visual diagrams of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: Histone Crotonylation as a Potent Transcriptional Activator

Histone post-translational modifications are fundamental to the regulation of gene expression. Among the various acylations of lysine residues, histone crotonylation has been identified as a potent activator of transcription, often exerting a stronger influence than the well-studied histone acetylation.[1][2] This modification, where a crotonyl group is transferred from this compound to a lysine residue on a histone protein, is enriched at active gene promoters and enhancers.[3] The level of histone crotonylation is directly influenced by the intracellular concentration of this compound, which is in turn governed by cellular metabolic states, particularly fatty acid and amino acid metabolism.[1] This direct link between metabolism and epigenetic regulation provides a mechanism for cells to adapt their gene expression programs in response to metabolic cues.

The Core Machinery of Histone Crotonylation

The dynamic regulation of histone crotonylation is controlled by a trio of protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it and elicit downstream effects.

Writers: Histone Crotonyltransferases (HCTs)

The primary enzymes responsible for catalyzing the transfer of the crotonyl group from this compound to histone lysines are the histone acetyltransferases (HATs) p300/CBP .[1][4] These enzymes exhibit dual specificity, capable of utilizing both acetyl-CoA and this compound as cofactors. The competition between these two acyl-CoAs for the p300/CBP active site is a key regulatory nexus.[1] Another identified histone crotonyltransferase is MOF (males absent on the first) , which is conserved evolutionarily.[4]

Erasers: Histone Decrotonylases (HDCRs)

The removal of crotonyl groups from histones is carried out by histone deacetylases (HDACs). Specifically, Class I HDACs and sirtuins, including SIRT1, SIRT2, and SIRT3 , have been shown to possess decrotonylase activity.[5] This enzymatic removal ensures the reversibility and dynamic nature of histone crotonylation, allowing for rapid changes in gene expression in response to cellular signals.

Readers: Effectors of Crotonylation Signaling

Proteins containing specific "reader" domains recognize crotonylated lysines and translate this modification into downstream biological outcomes. The YEATS domain is a prominent reader of histone crotonylation, with proteins like YEATS2 , AF9 , and TAF14 binding to crotonylated histones to regulate transcription.[6] The recruitment of these reader proteins to chromatin is a crucial step in crotonylation-mediated gene activation.

A negative regulator of this pathway is the Chromodomain Y-like (CDYL) protein, which acts as a this compound hydratase, converting this compound to β-hydroxybutyryl-CoA.[7] This reduces the available pool of this compound for histone modification, thereby downregulating gene expression.

Metabolic Regulation of Gene Expression via this compound